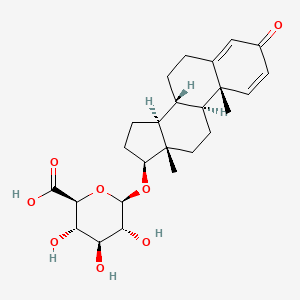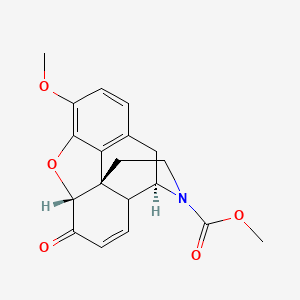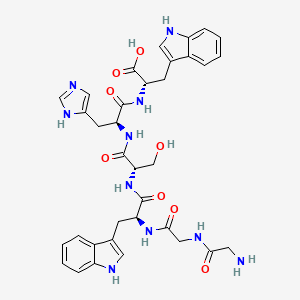
1,4-Diethynyl-2,5-bis(hexyloxy)benzene
Übersicht
Beschreibung
1,4-Diethynyl-2,5-bis(hexyloxy)benzene is a chemical compound that has been used in various scientific research . It has the molecular formula C22H30O2 .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The process involves several steps, including reflux with K2CO3, bromination at room temperature, and a coupling reaction with CuI and Pd(PPh3)2Cl2 .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with ethynyl and hexyloxy groups attached at the 1,4- and 2,5-positions, respectively .Chemical Reactions Analysis
This compound has been used as a monomer in the synthesis of conjugated polymers . The polymerization process typically involves a Glaser-type reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1,4-Diethynyl-2,5-bis(hexyloxy)benzene and its derivatives have been extensively studied in the field of organic chemistry, particularly in the synthesis and characterization of new compounds. These studies have led to the development of novel polymers and materials with potential applications in various fields, such as electronics, photonics, and sensors.
- Figueira et al. (2008) reported the structural characterization of 2,5-dialkoxy-1,4-bis[(trimethylsilyl)ethynyl]benzene derivatives, which are used in the preparation of oligo(phenyleneethynylene)s. These compounds exhibit weak intermolecular interactions that influence their packing and intermolecular interactions in solid-state structures (Figueira et al., 2008).
- Luo Chun-hua (2007) focused on the preparation of 1,4-diethynyl-2,5-bis-nonyloxy-benzene, demonstrating its synthesis through Sonogashira coupling reactions (Luo Chun-hua, 2007).
Polymer Synthesis and Properties
The synthesis of novel polymers using this compound derivatives has been a significant area of research. These polymers have unique properties that make them suitable for various applications.
- Bearzotti et al. (2001) investigated ethynylated polymers for their potential as humidity sensors, noting their sensitivity to relative humidity and alcohols. The study highlighted the potential of these materials in environmental sensing applications (Bearzotti et al., 2001).
- Wagner and Nuyken (2003) developed benzyl bromide functionalized poly(phenyleneethynylene)s using 1,4-diethynyl-2,5-bis(decyloxy)-benzene. These polymers have well-defined chemical reactivity and potential applications in electronics (Wagner & Nuyken, 2003).
Photophysics and Excimer Formation
The photophysical properties of this compound derivatives have been explored, particularly in the context of excimer formation and light-emitting properties.
- Sun and Lees (2001) studied the photophysical properties of certain derivatives in solution and solid films, noting their concentration-dependent fluorescence and potential for excimer formation (Sun & Lees, 2001).
Surface Chemistry and Nanostructure Formation
This compound derivatives have also been studied for their surface chemistry and the potential formation of nanostructures.
- Liu et al. (2015) explored the surface reactions of these compounds on silver surfaces, leading to the formation of molecular wires and one-dimensional organometallic nanostructures. This research is crucial for the development of nanoscale electronic devices (Liu et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4-diethynyl-2,5-dihexoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-5-9-11-13-15-23-21-17-20(8-4)22(18-19(21)7-3)24-16-14-12-10-6-2/h3-4,17-18H,5-6,9-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEIYXKHAXNJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C#C)OCCCCCC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70767759 | |
| Record name | 1,4-Diethynyl-2,5-bis(hexyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70767759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128424-37-3 | |
| Record name | 1,4-Diethynyl-2,5-bis(hexyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70767759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [(4-cyanatophenyl)methyl]propanedioate](/img/structure/B1514440.png)
![2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride](/img/structure/B1514441.png)

![[(6aR,10aR)-1-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methanol](/img/structure/B1514444.png)
![Ethyl (6aR,10aR)-1-{[tert-butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylate](/img/structure/B1514445.png)
![(3S,5S,8R,9S,10S,13S,14S,17S)-3-[Tert-butyl(dimethyl)silyl]oxy-16,16-dideuterio-10,13-dimethyl-17-(trideuteriomethyl)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1514446.png)


![2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide](/img/structure/B1514453.png)
![Phosphonic acid,[2-[(2-hydroxyethyl)amino]ethylidene]bis-(9CI)](/img/structure/B1514456.png)



